molecular formula C15H18N4O3S B2449166 2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 2109164-70-5

2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2449166
CAS No.: 2109164-70-5
M. Wt: 334.39
InChI Key: JKGAQTCZRXPKFF-UHFFFAOYSA-N
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Description

2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Hydrazino Group: The hydrazino group can be introduced via a nucleophilic substitution reaction using hydrazine hydrate.

    Attachment of the Methoxybenzyl Group: This step involves a coupling reaction between the thiazole derivative and 4-methoxybenzyl chloride under basic conditions.

    Final Carboxamide Formation: The carboxamide group is typically formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions may vary, but common reagents include halides, acids, or bases depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials or catalysts.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their diverse biological activities, making this compound a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a potential lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The hydrazino group may also play a role in the compound’s activity by forming reactive intermediates or binding to biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

2-(2-hydrazinyl-2-oxoethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-9-14(23-13(18-9)7-12(20)19-16)15(21)17-8-10-3-5-11(22-2)6-4-10/h3-6H,7-8,16H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAQTCZRXPKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NN)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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